Stereochemical Differentiation: Asymmetric Centres vs. Analogues
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate contains three asymmetric carbon atoms (C1, C2, C4), generating up to eight possible stereoisomers in a chiral, non-racemic context . In contrast, the closest commercially available saturated analogs — methyl 2-methyl-6-oxocyclohexane-1-carboxylate (CAS 93493-96-0) and methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate (CAS 71135-95-0) — possess two and one asymmetric centres, respectively . This structural feature directly limits the ability of mono‑ or gem‑dimethyl analogs to replicate the full diastereomeric profile required in stereochemically demanding synthetic routes.
2-Methyl analog: 2
2,2-Dimethyl analog: 1
| Evidence Dimension | Number of asymmetric carbon atoms (chiral centres excluding ring-flip dependent centres) |
|---|---|
| Target Compound Data | 3 (C1, C2, C4) |
| Comparator Or Baseline | Methyl 2-methyl-6-oxocyclohexane-1-carboxylate: 2; Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate: 1 |
| Quantified Difference | 1–2 additional asymmetric centres |
| Conditions | Structural analysis based on IUPAC name and SMILES; verified via Fluorochem product datasheet and ChemSpider entries for comparators . |
Why This Matters
A building block with three asymmetric centres provides greater stereochemical complexity, enabling access to more diverse diastereomeric intermediates — a critical factor when screening chiral libraries or optimising enantioselective routes.
